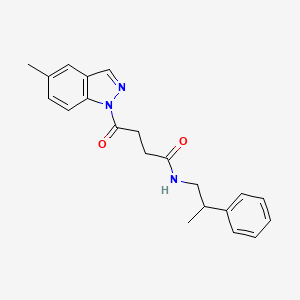![molecular formula C15H14ClN3OS3 B11287737 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11287737.png)
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains a thiazolo[4,5-d]pyrimidine core
Preparation Methods
The synthesis of 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form an intermediate, which is then cyclized with butylthiol and other reagents under specific conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives, such as:
- 5-(methylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- 5-(ethylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one These compounds share a similar core structure but differ in the alkylthio group. The uniqueness of 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific butylthio substitution, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H14ClN3OS3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20) |
InChI Key |
NVPKARNPPKZGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11287661.png)
![11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B11287665.png)
![Ethyl 4-(2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B11287679.png)
![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopropanecarboxamide](/img/structure/B11287686.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11287688.png)
![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B11287692.png)
![2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11287708.png)
![3-[(4-Fluorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11287711.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11287715.png)
![3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11287729.png)
![Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11287740.png)
![ethyl 4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11287744.png)

